molecular formula C6H5ClF2IN B6225987 3,4-difluoro-2-iodoaniline hydrochloride CAS No. 2768326-18-5

3,4-difluoro-2-iodoaniline hydrochloride

Cat. No.: B6225987
CAS No.: 2768326-18-5
M. Wt: 291.5
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Description

3,4-Difluoro-2-iodoaniline hydrochloride is a fluorinated and iodinated aniline derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The structural motif of a difluoro-iodoaniline is a privileged scaffold in the design of targeted therapeutic agents, particularly as a key intermediate in the synthesis of potent kinase inhibitors . For instance, analogous compounds are employed in the development of MEK (Mitogen-activated protein kinase kinase) inhibitors such as Mirdametinib, which is used in the treatment of neurofibromatosis type 1 . The presence of both fluorine and iodine atoms on the aniline ring is strategically valuable; the fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity through electronic effects, while the iodine atom provides a reactive handle for further functionalization via cross-coupling reactions such as the Suzuki-Miyaura reaction . Beyond oncology research, aniline derivatives with halogen substituents have demonstrated significant antimicrobial and antibiofilm efficacy against pathogens like Vibrio parahaemolyticus , highlighting the potential of this compound class in developing novel anti-infective agents . Its primary research value lies in its application as a precursor for the synthesis of more complex molecules, enabling the exploration of new chemical space in the pursuit of bioactive compounds for various disease areas.

Properties

CAS No.

2768326-18-5

Molecular Formula

C6H5ClF2IN

Molecular Weight

291.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-2-iodoaniline hydrochloride typically involves the iodination of 3,4-difluoroaniline. One common method is the Sandmeyer reaction, where 3,4-difluoroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction is carried out under acidic conditions, often using hydrochloric acid, to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-iodoaniline hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-Difluoro-2-iodoaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-difluoro-2-iodoaniline hydrochloride depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents LogP PSA (Ų)
3,4-Difluoro-2-iodoaniline 161958-41-4 C₆H₄F₂IN 255.00 2-I; 3,4-F 2.73 26.02
3-Fluoro-2-iodoaniline hydrochloride 122455-37-2 C₆H₅FIN·HCl 267.47 2-I; 3-F; protonated amine N/A N/A
4-Chloro-3-fluoro-2-iodoaniline 1018450-37-7 C₆H₄ClFIN 271.46 2-I; 3-F; 4-Cl N/A N/A
3,5-Dichloro-2,4-difluoroaniline 83121-15-7 C₆H₃Cl₂F₂N 214.00 2,4-F; 3,5-Cl N/A N/A
4-Fluoro-2-nitroaniline 364-71-6 C₆H₅FN₂O₂ 156.11 4-F; 2-NO₂ 1.89 71.84

Key Observations:

Halogen Diversity :

  • Iodine vs. Chlorine : Iodine’s larger atomic radius (e.g., in 3,4-difluoro-2-iodoaniline) enhances steric hindrance and polarizability compared to chlorine analogs like 3,5-dichloro-2,4-difluoroaniline. This impacts reactivity in cross-coupling reactions .
  • Fluorine Position : Fluorine at the 3- and 4-positions (3,4-difluoro-2-iodoaniline) versus 2- and 4-positions (3,5-dichloro-2,4-difluoroaniline) alters electronic effects, influencing aromatic ring electron density and directing substitution patterns .

Functional Group Impact :

  • The protonated amine in hydrochloride derivatives (e.g., 3-fluoro-2-iodoaniline hydrochloride) increases water solubility compared to free bases, which is critical for biological applications .
  • Nitro groups (e.g., in 4-fluoro-2-nitroaniline) significantly increase PSA and reduce LogP, making such compounds more polar and less membrane-permeable .

For example, dFdC exhibits a 20-fold higher cellular accumulation of its triphosphate metabolite compared to ara-C, attributed to fluorine’s electron-withdrawing effects and resistance to enzymatic degradation .

Q & A

Q. What are the recommended synthetic routes for 3,4-difluoro-2-iodoaniline hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and substitution reactions. A plausible route starts with 3,4-difluoroaniline (prepared via the Halex reaction using 3,4-dichloronitrobenzene and NaF under high-temperature conditions) followed by iodination using N-iodosuccinimide (NIS) in acetic acid . Optimization includes:

  • Temperature control : Maintain 0–5°C during iodination to minimize byproducts.
  • Catalyst selection : Use Lewis acids like FeCl₃ to enhance regioselectivity.
  • Purification : Recrystallize the product from ethanol/water mixtures to achieve >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

  • NMR spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns and halogen positions (e.g., δ ~7.2 ppm for aromatic protons adjacent to iodine) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30 v/v) to assess purity; retention time ~8.2 min .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 314.89 .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer: Stability is influenced by:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodehalogenation.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt .
  • Long-term stability : Periodic HPLC analysis (every 6 months) is recommended; degradation products >2% warrant repurification .

Q. What solvents are optimal for dissolving this compound in experimental setups?

Methodological Answer: The compound exhibits limited solubility in non-polar solvents. Preferred solvents include:

  • Polar aprotic solvents : DMSO or DMF (solubility >50 mg/mL at 25°C).
  • Aqueous buffers : Solubility improves in pH 4–6 acetate buffers (up to 10 mg/mL) due to protonation of the amine group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

Methodological Answer: Contradictions often arise from residual solvents or tautomerism. Strategies include:

  • Deuterated solvent screening : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • Variable-temperature NMR : Monitor signal splitting at 25–60°C to detect dynamic equilibria (e.g., keto-enol tautomerism) .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, which clarifies bond angles and halogen positions .

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The iodine atom acts as a superior leaving group compared to fluorine. Key factors:

  • Electronic effects : Fluorine’s electron-withdrawing nature activates the aryl iodide for oxidative addition to Pd(0) catalysts.
  • Solvent/base system : Use DMF with K₂CO₃ to stabilize the Pd intermediate and accelerate transmetallation .
  • Catalyst optimization : Pd(PPh₃)₄ yields higher coupling efficiency (~85%) compared to PdCl₂ (60%) .

Q. How can researchers optimize the compound’s use as a biochemical probe for enzyme inhibition studies?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., kinases), focusing on halogen bonding interactions with active-site residues .
  • Kinetic assays : Perform Michaelis-Menten analysis with varying inhibitor concentrations (IC₅₀ typically <10 µM for fluorinated analogs) .
  • Selectivity screening : Test against a panel of 50+ enzymes to rule off-target effects .

Q. What methodologies address low yields in large-scale synthesis of this compound?

Methodological Answer: Scale-up challenges often relate to exothermic iodination. Mitigation strategies:

  • Flow chemistry : Implement continuous flow reactors to control heat dissipation and improve yield (from 60% batch to 85% flow) .
  • Catalyst recycling : Recover Pd catalysts via aqueous/organic biphasic systems to reduce costs .
  • In-line analytics : Use FTIR probes to monitor reaction progress and terminate at optimal conversion .

Q. How does the compound’s stability vary under acidic vs. alkaline conditions, and what degradation products form?

Methodological Answer:

  • Acidic conditions (pH <3) : Hydrolysis of the amine group generates 3,4-difluoro-2-iodophenol (confirmed by LC-MS at m/z 256.92) .
  • Alkaline conditions (pH >9) : Dehalogenation occurs, yielding 3,4-difluoroaniline (detected via GC-MS at m/z 129.05) .
  • Stabilizers : Add 1% ascorbic acid to aqueous solutions to suppress oxidative degradation .

Q. What advanced computational methods predict the compound’s interactions in supramolecular assemblies?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G* basis set to model halogen bonding with electron-rich partners (e.g., pyridine derivatives) .
  • Molecular dynamics (MD) : Simulate self-assembly in chloroform to identify aggregation patterns (e.g., π-stacking driven by fluorine-iodine interactions) .
  • Crystal engineering : Co-crystallize with 4,4′-bipyridine to form 1D chains, confirmed by PXRD and DSC .

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